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  • Product: 6-chloro-N,N-dimethylpyridazine-3-carboxamide
  • CAS: 1183315-30-1

Core Science & Biosynthesis

Foundational

6-chloro-N,N-dimethylpyridazine-3-carboxamide CAS 1183315-30-1 properties

Topic: 6-chloro-N,N-dimethylpyridazine-3-carboxamide (CAS 1183315-30-1) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist A Privileged Scaffold for Kinase Inhibitor & Immunomodulator Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-chloro-N,N-dimethylpyridazine-3-carboxamide (CAS 1183315-30-1) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

A Privileged Scaffold for Kinase Inhibitor & Immunomodulator Synthesis

Executive Summary

6-chloro-N,N-dimethylpyridazine-3-carboxamide (CAS 1183315-30-1) is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule therapeutics. Its structural core—a 3,6-disubstituted pyridazine—serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors critical for binding affinity in kinase pockets.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, with a specific focus on its role as a key intermediate in the development of TBK1/IKKε inhibitors for oncology and immunology applications.

Physicochemical Profile & Identity

The compound is characterized by an electron-deficient pyridazine ring substituted with a reactive chlorine atom at position 6 and a dimethylcarboxamide group at position 3. The amide moiety acts as a stable, directing group that modulates the electronic environment of the ring, activating the C6-chlorine towards nucleophilic attack.

PropertySpecification
CAS Number 1183315-30-1
IUPAC Name 6-chloro-N,N-dimethylpyridazine-3-carboxamide
Molecular Formula C₇H₈ClN₃O
Molecular Weight 185.61 g/mol
Exact Mass 185.04 g/mol
Appearance Light brown oil (crude) to off-white low-melting solid (purified)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
LogP (Predicted) ~0.5 – 0.9 (Favorable for lead-likeness)
Key Functional Groups Aryl Chloride (Electrophile), Dimethylamide (H-bond acceptor)

Analyst Note: While often isolated as a viscous oil in crude synthetic steps, high-purity fractions typically crystallize upon standing or trituration with hexanes/ether.

Synthetic Utility & Reactivity Landscape

The utility of CAS 1183315-30-1 lies in its orthogonal reactivity . The C6-chlorine atom is highly activated for displacement, while the amide remains robust under standard cross-coupling conditions.

A. Nucleophilic Aromatic Substitution (S_NAr)

Due to the electron-withdrawing nature of the pyridazine nitrogens and the para-positioned carboxamide, the C6-Cl bond is exceptionally labile toward nucleophiles.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (DIPEA or K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–100°C.

  • Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

B. Palladium-Catalyzed Cross-Coupling

The C6-Cl motif is an excellent handle for Pd-catalyzed carbon-carbon bond formation.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: Amination with sterically hindered amines that fail standard S_NAr.

C. Diagram: Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityLandscape Core 6-chloro-N,N-dimethyl pyridazine-3-carboxamide (CAS 1183315-30-1) SNAr S_NAr Displacement (Amines/Alkoxides) Core->SNAr  Nucleophile/Base   Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki  Pd(PPh3)4 / Base   Target1 Amino-pyridazines (Kinase Hinges) SNAr->Target1 Target2 Biaryl Systems (Scaffold Extension) Suzuki->Target2

Figure 1: Divergent reactivity profile of CAS 1183315-30-1 allowing for rapid library generation.

Case Study: Synthesis of TBK1/IKKε Inhibitors

A primary application of this intermediate is found in the synthesis of inhibitors for TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) , targets implicated in autoimmune diseases and KRAS-mutant cancers.

Reference Protocol (Adapted from US20160376283A1): In this workflow, the pyridazine core serves as the central hub connecting a solubilizing amide tail to the pharmacophore.

Step 1: Preparation of the Intermediate

If not purchased, the compound is synthesized from 6-chloropyridazine-3-carboxylic acid .

  • Activation: Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

  • Amidation: Cool to 0°C. Add dimethylamine (2.0 eq, as THF solution) and triethylamine (1.5 eq).

  • Workup: Quench with water, extract with DCM, and concentrate.

  • Result: Light brown oil (CAS 1183315-30-1), typically used crude in the next step.

Step 2: Coupling to Heteroaryl Systems

The patent describes reacting CAS 1183315-30-1 to form bi-heteroaryl systems.

  • Reaction: Suzuki coupling with a boronate ester of a furo[3,2-b]pyridine derivative.

  • Conditions: Pd(dppf)Cl₂·DCM, Na₂CO₃, Dioxane/Water, 90°C.

  • Outcome: The chlorine is replaced by the furo-pyridine moiety, yielding a potent kinase inhibitor precursor.

SynthesisWorkflow Start 6-chloropyridazine- 3-carboxylic acid Activation 1. (COCl)2 / DMF cat. 2. HNMe2 / Et3N Start->Activation Intermediate CAS 1183315-30-1 (The Core) Activation->Intermediate  Yield: ~85-95%   Coupling Suzuki Coupling (Ar-B(OR)2 / Pd) Intermediate->Coupling Final TBK1/IKKε Inhibitor (Bi-heteroaryl) Coupling->Final  C-C Bond Formation  

Figure 2: Synthetic workflow for generating TBK1 inhibitors using CAS 1183315-30-1.

Handling, Safety & Storage

As a halogenated heterocyclic amide, this compound requires standard chemical hygiene. It is not classified as a highly potent API but should be treated as a potentially bioactive intermediate.

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab. Wash hands after handling.
Skin/Eye Irritant H315/H319: Causes skin/eye irritation.Wear nitrile gloves and safety glasses.
Storage Hygroscopic / Light Sensitive.Store at 2–8°C under inert gas (Ar/N₂).

Self-Validating Protocol Tip: When using the crude oil form in moisture-sensitive couplings (e.g., using anhydrous bases), always azeotrope the intermediate with toluene 2x prior to use to remove residual water from the amidation workup. This ensures consistent stoichiometry in the subsequent Pd-catalyzed step.

References

  • Vertex Pharmaceuticals Inc. (2016). TBK/IKK Inhibitor Compounds and Uses Thereof. US Patent Application US20160376283A1.

    • Source of specific application data, physical appearance (oil), and mass spectrometry data (m/z 186.0).[1]

  • BenchChem. (2025).[2] Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and Analogs.

    • General reactivity principles of 6-chloro-heterocycles in S_NAr and coupling reactions.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1183315-30-1.

    • Verification of chemical structure and identifiers.

Sources

Exploratory

6-chloro-N,N-dimethylpyridazine-3-carboxamide molecular weight and formula

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazine-3-carboxamide For Researchers, Scientists, and Drug Development Professionals Introduction 6-chloro-N,N-dimethylpyridazine-3-carboxamide is a halogenated het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a halogenated heterocyclic compound featuring a pyridazine core. Pyridazine and its derivatives are recognized as significant structural motifs in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. The presence of a chlorine atom provides a reactive site for further chemical modification, such as nucleophilic substitution or cross-coupling reactions, making this molecule a versatile intermediate in synthetic chemistry. This guide provides a detailed overview of its core properties, a logical synthesis pathway, and its context within drug discovery and development.

Chemical Identity and Core Properties

The fundamental physicochemical properties of 6-chloro-N,N-dimethylpyridazine-3-carboxamide are essential for its application in research and synthesis. These identifiers are crucial for database searches, analytical characterization, and regulatory documentation.

PropertyValueSource
Molecular Formula C₇H₈ClN₃OPubChemLite[1]
Monoisotopic Mass 185.03558 DaPubChemLite[1]
CAS Number 1183315-30-1BLDpharm[2]

Structural Information

The molecular structure defines the chemical reactivity and steric properties of the compound. The arrangement of the chloro, dimethylcarboxamide, and pyridazine groups dictates its potential as a building block for more complex molecules.

Chemical Structure of 6-chloro-N,N-dimethylpyridazine-3-carboxamide

Caption: 2D molecular structure of the title compound.

Canonical Identifiers:

  • SMILES: CN(C)C(=O)C1=NN=C(C=C1)Cl[1]

  • InChI: InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3[1]

Synthesis and Characterization: A Field-Proven Protocol

The synthesis of 6-chloro-N,N-dimethylpyridazine-3-carboxamide can be efficiently achieved from its corresponding ester, methyl 6-chloropyridazine-3-carboxylate. This ester is a known key intermediate for various insecticides and other biologically active molecules, making it a logical and accessible starting material[3]. The conversion to the N,N-dimethylamide is a standard amidation reaction.

Causality of Experimental Choice: The selected pathway is a direct and high-yielding amidation. Using dimethylamine allows for a straightforward reaction with the methyl ester precursor. The choice of a polar aprotic solvent like THF facilitates the dissolution of the starting materials and the reaction's progress. The inclusion of purification and analytical validation steps ensures the final product meets the high-purity standards required for drug development and research applications.

Synthesis Workflow

G start_node Start: Methyl 6-chloropyridazine-3-carboxylate process_node1 Amidation Reaction (Room Temp, 12h) start_node->process_node1 Dissolve in THF reagent_node reagent_node process_node process_node qc_node qc_node end_node End Product: 6-chloro-N,N-dimethylpyridazine-3-carboxamide process_node2 Work-up: Evaporation & Extraction (EtOAc/H₂O) process_node1->process_node2 Reaction Mixture reagent1 Dimethylamine (2M solution in THF) reagent1->process_node1 process_node3 Purification: Silica Gel Chromatography process_node2->process_node3 Crude Product qc_node1 Purity & Identity Check (LC-MS, ¹H NMR) process_node3->qc_node1 Purified Fractions qc_node1->end_node Confirmed Product (>95% Purity)

Caption: Proposed workflow for synthesis and validation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Amidation: To the stirred solution, add a solution of dimethylamine in THF (2.0 M, 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Self-Validating Characterization:

    • LC-MS: Confirm the molecular weight of the product. The expected [M+H]⁺ ion would be approximately 186.04, corresponding to the monoisotopic mass.

    • ¹H NMR: Verify the structure by confirming the expected proton signals, including the aromatic protons on the pyridazine ring and the two distinct methyl groups of the N,N-dimethylamide moiety.

Applications in Research and Drug Development

The 6-chloropyridazine scaffold is a privileged structure in medicinal chemistry. The chlorine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity through reactions like Suzuki or Buchwald-Hartwig cross-couplings. The N,N-dimethylcarboxamide group is a common feature in drug candidates, often improving solubility and metabolic stability.

This compound is therefore a valuable building block for synthesizing libraries of novel compounds aimed at various biological targets. For instance, related pyridazine structures have been investigated for their potential as anti-tumor and lipid-lowering agents[3]. Drug development professionals can utilize this intermediate to explore structure-activity relationships (SAR) by modifying the 6-position while retaining the beneficial properties of the carboxamide group.

Conclusion

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a well-defined chemical entity with significant potential as a synthetic intermediate. Its core properties, including a molecular formula of C₇H₈ClN₃O and a monoisotopic mass of 185.03558 Da, are clearly established[1]. The straightforward synthesis from its methyl ester precursor, combined with the reactive chlorine handle, makes it an attractive building block for creating novel molecules in the pursuit of new therapeutic agents. The robust protocols for its synthesis and validation outlined herein provide researchers with a reliable foundation for its use in discovery chemistry programs.

References

  • PubChemLite. 6-chloro-n,n-dimethylpyridazine-3-carboxamide (C7H8ClN3O). [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

Sources

Foundational

safety data sheet (SDS) for 6-chloro-N,N-dimethylpyridazine-3-carboxamide

This technical guide provides an in-depth analysis of the safety, handling, and reactivity of 6-chloro-N,N-dimethylpyridazine-3-carboxamide . It is designed for researchers utilizing this compound as a scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, handling, and reactivity of 6-chloro-N,N-dimethylpyridazine-3-carboxamide . It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically for Nucleophilic Aromatic Substitution (SNAr) reactions.

CAS Number: 1183315-30-1 Formula: C7H8ClN3O Molecular Weight: 185.61 g/mol Synonyms: 6-Chloropyridazine-3-carboxylic acid dimethylamide

Part 1: Executive Technical Summary

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a functionalized pyridazine derivative characterized by two critical structural features: an electron-deficient 1,2-diazine ring and a reactive chlorine substituent at the C6 position.

In drug discovery, this compound serves as a high-value electrophilic scaffold . The electron-withdrawing nature of the pyridazine ring, further activated by the carboxamide group, makes the C6-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . It is frequently used to synthesize bioactive libraries by displacing the chlorine with amines, alkoxides, or thiols.

Safety Implication: Because it is designed to react with biological nucleophiles (like proteins or DNA), it must be treated as a potential alkylating agent and a severe irritant.

Part 2: Hazard Identification & Toxicology

Note: While specific toxicological data (LD50) for this exact CAS may be limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous halogenated pyridazines.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2]
Mechanism of Toxicity
  • Electrophilic Reactivity: The C6-Cl bond is labile. Upon contact with biological tissue, the compound can covalently bind to nucleophilic residues (cysteine thiols, lysine amines) in proteins, leading to sensitization or cytotoxicity.

  • Amide Hydrolysis: In vivo enzymatic hydrolysis of the dimethylamide group may release dimethylamine (a secondary amine) and the corresponding pyridazine carboxylic acid, both of which have distinct toxicological profiles.

Part 3: Handling & Storage Protocols[2][3]
Storage Requirements[1][2][3][4]
  • Temperature: Store at 2–8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent slow hydrolysis.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture ingress, which can hydrolyze the amide bond or displace the chloride over time.

  • Container: Amber glass vials with PTFE-lined caps.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Prevents dermal absorption of the electrophile.[5]
Respiratory N95 or P100 (if powder); Fume Hood (if solution)Prevents inhalation of dust which can irritate mucous membranes.
Eye Protection Chemical Safety GogglesTightly fitting goggles are required; face shield if handling >5g.
Part 4: Emergency Response Decision Tree

The following diagram outlines the critical decision logic for spill response and exposure, prioritizing containment of the reactive electrophile.

EmergencyResponse Start Emergency Event Detected Type Identify Event Type Start->Type Spill Chemical Spill Type->Spill Exposure Personnel Exposure Type->Exposure SolidSpill Solid/Powder? (Avoid Dust Generation) Spill->SolidSpill LiquidSpill Solution? (Absorb immediately) Spill->LiquidSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Clean Clean with 10% Na2CO3 (Hydrolyze active Cl) SolidSpill->Clean LiquidSpill->Clean WashSkin Wash 15 min w/ Soap (Do NOT use Ethanol) Skin->WashSkin WashEye Flush 15 min Lift Eyelids Eye->WashEye Medical Medical Evaluation (Bring SDS) WashSkin->Medical Seek Aid WashEye->Medical Seek Aid

Figure 1: Emergency response logic flow. Note the prohibition of ethanol for skin washing, as it may increase dermal permeability to the compound.

Part 5: Reactivity & Synthesis Guide
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 6-chloro-N,N-dimethylpyridazine-3-carboxamide is its ability to undergo SNAr. The diagram below illustrates the mechanism where a nucleophile (Nu) attacks the C6 position.

SNAr_Mechanism cluster_conditions Reaction Conditions Reactant 6-Chloro-pyridazine (Electrophile) Complex Meisenheimer-like Intermediate Reactant->Complex + Nu: Nu Nucleophile (R-NH2, R-OH) Nu->Complex Product Substituted Pyridazine (Scaffold) Complex->Product - Cl- Leaving Chloride Ion (Cl-) Complex->Leaving Cond1 Solvent: DMF/DMSO (Polar Aprotic) Cond2 Base: K2CO3 or DIPEA (Scavenge HCl)

Figure 2: SNAr reaction pathway. The electron-deficient pyridazine ring stabilizes the anionic intermediate, facilitating the displacement of the chloride leaving group.

Experimental Protocol: General Substitution

Use this protocol for derivatizing the scaffold with primary amines.

  • Preparation: Dissolve 1.0 eq of 6-chloro-N,N-dimethylpyridazine-3-carboxamide in anhydrous DMF (0.2 M concentration).

  • Addition: Add 1.2 eq of the amine nucleophile and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Heat to 60–80°C under Nitrogen. Monitor by LC-MS (Expect mass shift: -35.5 Da (Cl) + Mass of Nucleophile).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na2SO4.

References
  • BLD Pharm. (2024). Product Analysis: 6-Chloro-N,N-dimethylpyridazine-3-carboxamide (CAS 1183315-30-1). Retrieved from

  • PubChem. (2024). Compound Summary: Chloropyridazine Derivatives. National Library of Medicine. Retrieved from

  • WuXi AppTec. (2024).[1] Heterocyclic Chemistry: Reactivity of Chlorodiazines. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: General Chloropyridazine Handling. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 6-Chloro-N,N-dimethylpyridazine-3-carboxamide

Introduction & Executive Summary The pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors, GPCR ligands, and phosphodiesterase inhibitors due to its high polarity a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors, GPCR ligands, and phosphodiesterase inhibitors due to its high polarity and capacity for hydrogen bonding. 6-Chloro-N,N-dimethylpyridazine-3-carboxamide (CAS: 1183315-30-1) is a critical bifunctional building block. It features an electron-deficient core activated for cross-coupling at the C6 position and a stable, solubility-enhancing carboxamide at the C3 position.

Critical Reactivity Profile

This substrate presents a unique dichotomy in reactivity:

  • High Oxidative Addition Rate: The electron-withdrawing nature of the 1,2-diazine ring, further activated by the C3-carboxamide, makes the C6-Cl bond extremely reactive toward Palladium(0).

  • Competing SNAr Pathways: The same electron deficiency renders the C6 position susceptible to Nucleophilic Aromatic Substitution (SNAr). The choice of base is critical; strong nucleophiles (e.g., hydroxides, alkoxides) will displace the chloride, forming inactive pyridazinone byproducts.

This guide provides optimized protocols to maximize chemoselectivity for the Suzuki coupling product while suppressing SNAr side reactions.

Chemical Properties & Mechanistic Insight[1][2]

PropertyDataImplication for Protocol
Formula C₇H₈ClN₃OMolecular Weight: 185.61 g/mol
Electronic State

-Deficient (LUMO Low)
Rapid oxidative addition; requires electron-rich ligands on Pd.
Coordination Pyridazine N2 NitrogenPotential to bind/poison Pd center. Use bulky or bidentate ligands.
Leaving Group Chloride (C6)Activated by para-amide. Good leaving group in this context.
Solubility Moderate (Polar Organic)Soluble in DMF, DMSO, Dioxane, DCM. Poor in Hexanes.
Reaction Mechanism & Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, the Transmetallation step is often the turnover-limiting step due to the potential for the electron-deficient pyridyl-palladium species to undergo competitive hydrolysis if the boronate is slow to react.

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate (R-Cl) Int1 Pd(II)-Pyridyl Complex (Electrophilic) OxAdd->Int1 TransMet Transmetallation (Base Assisted) Int1->TransMet + Ar-B(OH)2 + Base SNAr SIDE REACTION: SNAr with Base (OH/OR) Int1->SNAr Strong Nucleophile (e.g. NaOEt) Int2 Biaryl-Pd(II) Complex TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the critical branch point where SNAr competition can occur if the base is too nucleophilic.

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Scalable)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Rationale: Uses Pd(dppf)Cl₂ , a robust bidentate catalyst that resists deactivation by the pyridazine nitrogens. Cesium Carbonate (Cs₂CO₃) is selected as the base because it is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxides, minimizing SNAr.

Reagents:

  • Substrate: 1.0 equiv (185.6 mg for 1 mmol scale)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial (equipped with a stir bar) with the 6-chloro-N,N-dimethylpyridazine-3-carboxamide (1.0 equiv), aryl boronic acid (1.3 equiv), and Cs₂CO₃ (2.5 equiv).

  • Degassing (Solid): Cap the vial and cycle vacuum/Nitrogen (3x) to remove oxygen from the solids.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive stream of Nitrogen and add Pd(dppf)Cl₂·DCM (5 mol%). Reseal immediately. Note: Adding catalyst last prevents premature activation.

  • Reaction: Heat the block to 90°C for 4–16 hours.

  • Monitoring: Check LCMS.

    • Product Mass: [M+H]+ = 185 - 35 (Cl) + Ar + 1.

    • Byproduct Check: Look for mass corresponding to [M-Cl+OH] (Hydrolysis/Pyridazinone).

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Dilute with EtOAc and water.[1][3]

    • Crucial Step: Pyridazines are polar. If the product does not extract well into EtOAc, use DCM:Isopropanol (3:1) for extraction.

    • Wash organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

Protocol B: High-Performance Method (Sterically Hindered/Deactivated)

Best for: Ortho-substituted boronic acids, electron-poor boronates, or low-loading requirements.

Rationale: Uses XPhos Pd G4 , a precatalyst that generates a highly active monolithic Pd(0) species. The bulky XPhos ligand prevents coordination of the pyridazine nitrogen to the metal center and accelerates oxidative addition. Potassium Phosphate (K₃PO₃) is used as a mild, hydrous-compatible base.

Reagents:

  • Catalyst: XPhos Pd G4 (1–3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF or Toluene (mix with the aq. base)

Step-by-Step Procedure:

  • Dissolve Substrate (1.0 equiv) and Boronic Acid (1.5 equiv) in THF (0.15 M).

  • Add K₃PO₄ (3.0 equiv, 0.5 M in H₂O).

  • Degas the biphasic mixture by sparging with Argon for 5 minutes.

  • Add XPhos Pd G4 (2 mol%).

  • Heat to 60°C (lower temperature is often sufficient with G4 catalysts).

  • Monitor via LCMS.[1] Reaction is typically complete in <2 hours.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridazine NSwitch to XPhos Pd G4 or cataCXium A Pd G3 . Increase temp to 100°C.
Hydrolysis (M-Cl+OH) Base is too nucleophilicSwitch base from Carbonate to K₃PO₄ or KF . Ensure solvents are not "wet" if using anhydrous protocols.
Homocoupling (Ar-Ar) Oxygen leak or slow Ox-AddRe-degas solvents rigorously. Add catalyst after degassing. Reduce Boronic acid excess.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Lower temp to 60°C. Add base in portions.
Decision Tree for Condition Selection

Optimization Start Start: 6-Cl-Pyridazine Coupling Partner Partner Type? Start->Partner Simple Simple Aryl/Heteroaryl Partner->Simple Hindered Ortho-Subst. / Steric Partner->Hindered Unstable Protodeboronation Prone (e.g., 2-pyridyl) Partner->Unstable MethodA Protocol A: Pd(dppf)Cl2 / Cs2CO3 90°C Simple->MethodA MethodB Protocol B: XPhos Pd G4 / K3PO4 60°C Hindered->MethodB MethodC Protocol C: Pd2(dba)3 / SPhos / K3PO4 Fast Reaction Unstable->MethodC

Figure 2: Workflow for selecting the optimal protocol based on the boronic acid partner.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6][7] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Billingsley, K. L.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Kudo, N.; Perseghini, M.; Fu, G. C. "A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls." Angewandte Chemie, 2006 , 118, 1304. Link

  • BenchChem. "Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine." (Analogous reactivity profile). Link

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyridazine Derivatives

Executive Summary & Scientific Rationale The pyridazine core (1,2-diazine) represents a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors, gabazine derivatives, and antimicrobial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyridazine core (1,2-diazine) represents a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors, gabazine derivatives, and antimicrobial agents. Its utility stems from its high electron deficiency, which renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Unlike pyridine, where the single nitrogen atom activates the ortho/para positions, the pyridazine ring possesses two adjacent nitrogen atoms. This 1,2-arrangement creates a significant inductive (


) and mesomeric (

) electron-withdrawing effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, 3,6-dichloropyridazine and its derivatives undergo SNAr reactions under milder conditions than their phenyl or pyridyl counterparts.

Key Mechanistic Insight: The reaction proceeds via a Meisenheimer complex .[1][2] The rate-determining step is typically the nucleophilic attack (formation of the complex), followed by the rapid elimination of the chloride ion. The stability of the intermediate—where the negative charge is delocalized onto the electronegative nitrogen atoms—is the primary driver of reactivity.

Reaction Mechanism Visualization

The following diagram illustrates the addition-elimination pathway. Note the critical role of the nitrogen atoms in stabilizing the anionic intermediate.

SNAr_Mechanism cluster_0 Key Driver: N-N Bond Inductive Effect Reactants 6-Chloropyridazine + Nucleophile (:Nu-) TS1 Transition State 1 (Attack) Reactants->TS1 k1 (slow) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Cl Elimination) Inter->TS2 k2 (fast) Products Substituted Pyridazine + Cl- TS2->Products

Figure 1: Step-wise mechanism of SNAr on pyridazine. The high electronegativity of the 1,2-diazine system stabilizes the Meisenheimer intermediate.

Critical Parameters & Optimization

Success in SNAr chemistry on pyridazines is rarely about "if" the reaction will work, but "how clean" it will be.

Solvent Selection
  • Protic Solvents (EtOH, iPrOH, n-BuOH):

    • Use Case: Standard thermal reactions with amines.

    • Mechanism:[3][4] Solvates the leaving group (Cl⁻) effectively but can hydrogen-bond to the nucleophile, slightly reducing its reactivity.

    • Advantage:[5][6] Green chemistry compliant, easy workup (precipitation).

  • Dipolar Aprotic Solvents (DMSO, DMF, NMP):

    • Use Case: Unreactive nucleophiles, sterically hindered amines, or rapid microwave protocols.

    • Mechanism:[3][4] Solvates cations well but leaves the nucleophilic anion "naked" and highly reactive.

    • Warning: High boiling points make removal difficult; aqueous workups are required.

Regioselectivity (The "First vs. Second" Substitution)

When starting with 3,6-dichloropyridazine :

  • First Substitution: Occurs readily (often at RT or mild heat). The product is a mono-substituted chloropyridazine.

  • Second Substitution: Significantly more difficult. The introduction of an electron-donating group (EDG) like an amine or alkoxide during the first step increases electron density in the ring, deactivating it toward the second attack.

    • Implication: To achieve bis-substitution, higher temperatures (>120°C) or stronger bases are required for the second step.

Experimental Protocols

Protocol A: Standard Thermal Amination (Mono-substitution)

Best for: Primary/secondary amines, avoiding bis-substitution side products.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Base:

    
     or DIPEA (1.2 equiv)
    
  • Solvent: Ethanol (0.5 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine in Ethanol.

  • Addition: Add the base followed by the amine dropwise at Room Temperature (RT).

    • Note: Exotherm is possible with highly reactive amines (e.g., pyrrolidine).

  • Reaction: Heat to reflux (78°C) for 3–6 hours.

    • Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf spot (mono-product).

  • Workup:

    • Cool to RT.

    • If product precipitates: Filter and wash with cold EtOH/Water (1:1).

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
Protocol B: Microwave-Assisted Synthesis (Rapid Library Gen)

Best for: High-throughput screening, unreactive amines, or replacing the second chloride.

Materials:

  • 6-Chloro-substituted-pyridazine precursor (1.0 equiv)

  • Amine (2.0 equiv)

  • Solvent: NMP or DMSO (Concentration 0.2 M)

  • Base:

    
     (3.0 equiv, anhydrous)
    

Procedure:

  • Loading: Charge a microwave-safe vial with the precursor, amine, base, and solvent. Add a stir bar and cap.

  • Irradiation: Heat to 120°C–150°C for 10–20 minutes (High Absorption setting).

    • Expert Tip: If using volatile amines, ensure the vial is rated for >15 bar pressure.

  • Validation: LCMS is preferred here. Look for the M+H peak. Note that the chlorine isotope pattern (

    
     3:1 ratio) will disappear if the second chloride is displaced.
    
  • Workup: Pour reaction mixture into ice-water. The product often precipitates. If not, extract with EtOAc.

Protocol C: Alkoxylation (Ether Formation)

Best for: Introducing -OR groups.

Procedure:

  • Activation: Dissolve the alcohol (e.g., benzyl alcohol) in dry THF. Carefully add NaH (1.2 equiv, 60% in oil) at 0°C. Stir for 15 min to generate the alkoxide.

  • Displacement: Add 3,6-dichloropyridazine (dissolved in minimal THF) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Caution: Alkoxides are aggressive nucleophiles; bis-substitution is a common risk if stoichiometry is not strictly controlled (1.0 equiv alkoxide for mono).

Decision Tree for Optimization

Use this logic flow to troubleshoot or optimize your synthesis.

Optimization_Tree Start Start: S_NAr Reaction Check1 Is conversion < 50% after 4h? Start->Check1 Branch1_Yes Yes: Low Reactivity Check1->Branch1_Yes Branch1_No No: Good Conversion Check1->Branch1_No Action1 Switch Solvent to DMSO/NMP Increase Temp (+20°C) Branch1_Yes->Action1 Action2 Check for Bis-substitution (LCMS) Branch1_No->Action2 Check2 Is Bis-product forming? Action2->Check2 Branch2_Yes Yes Check2->Branch2_Yes Branch2_No No Check2->Branch2_No Action3 Reduce Temp Add Nucleophile Dropwise Use Stoichiometric Control (0.9 eq) Branch2_Yes->Action3 Final Proceed to Workup Branch2_No->Final

Figure 2: Logical workflow for optimizing reaction yield and selectivity.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Hydrolysis (Product is -OH instead of -Nu) Wet solvent or hygroscopic base (

) used with weak nucleophiles.
Use anhydrous solvents (molecular sieves). Switch to organic bases (

) which introduce less water than hygroscopic salts.
Bis-substitution (Both Cl replaced) Nucleophile is too strong or excess was used. High temperature.Reduce equivalents of nucleophile to 0.95. Lower temperature.[7] Add nucleophile slowly to the pyridazine solution.
No Reaction Nucleophile is too weak (e.g., aniline with EWGs).Switch to microwave heating (150°C). Use a catalyst like NaI (Finkelstein condition) or acid catalysis (rare, but protonation of N can activate the ring).
Dark/Tarry Mixture Polymerization or decomposition at high temp.Perform reaction under

atmosphere. Check solvent quality (amines in DMF can degrade).

References

  • Mechanism & Kinetics

    • Title: Nucleophilic aromatic substitution of chloroazines with bisulfide and polysulfides.[8]

    • Source:Environmental Science & Technology (2002).[8]

    • URL:[Link]

  • Microwave Protocols

    • Title: Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety.[6][9][10]

    • Source:Beni-Suef University Journal of Basic and Applied Sciences (via PubMed).
    • URL:[Link]

  • Regioselectivity Insights

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous System).
    • Source:WuXi AppTec Biology.
    • URL:[Link]

  • Synthetic Utility

    • Title: Chemical Studies on 3,6-Dichloropyridazine.
    • Source:Journal of American Science (2010).[11]

    • URL:[Link][3][12][13]

  • General SNAr on Heterocycles

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism.[4][14][15][16]

    • Source:Chemistry Steps.
    • URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of 6-chloro-N,N-dimethylpyridazine-3-carboxamide as a Key Intermediate in the Synthesis of Allosteric TYK2 Inhibitors

Authored by a Senior Application Scientist Abstract Tyrosine Kinase 2 (TYK2) is a central mediator in the signaling pathways of key pro-inflammatory cytokines, making it a high-value target for the treatment of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Tyrosine Kinase 2 (TYK2) is a central mediator in the signaling pathways of key pro-inflammatory cytokines, making it a high-value target for the treatment of numerous autoimmune and inflammatory diseases.[1][2] The development of selective, orally bioavailable TYK2 inhibitors has marked a significant advancement in precision medicine.[1] Unlike first-generation pan-JAK inhibitors that target the highly conserved ATP-binding site, a new class of allosteric inhibitors achieves remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain.[3][4] This application note provides a detailed guide on the synthesis, characterization, and application of 6-chloro-N,N-dimethylpyridazine-3-carboxamide , a critical heterocyclic intermediate for the construction of next-generation allosteric TYK2 inhibitors. We present robust, field-proven protocols for its synthesis and purification, comprehensive analytical methods for quality control, and its subsequent use in forming the core structure of potent TYK2 inhibitors.

Introduction: The TYK2 Therapeutic Rationale

TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[3] It plays an indispensable role in the signal transduction of crucial cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][5][6] These signaling cascades are integral to both innate and adaptive immunity and their dysregulation is a hallmark of many autoimmune disorders, including psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][3]

Upon cytokine binding to their receptors, TYK2 and another JAK family member form a dimer, leading to their trans-phosphorylation and activation. This initiates a downstream cascade involving the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2]

The unique strategy of targeting the TYK2 pseudokinase (JH2) domain with allosteric inhibitors like Deucravacitinib has proven highly successful.[4][8] This approach "locks" the kinase in an inactive conformation, providing exquisite selectivity over other JAK family members (JAK1, JAK2, JAK3) and thus avoiding the off-target effects associated with broader JAK inhibition.[3][4] The pyridazine carboxamide scaffold is a key feature in several novel TYK2 inhibitors designed to bind within this allosteric pocket.[9][10][11] The intermediate, 6-chloro-N,N-dimethylpyridazine-3-carboxamide , provides a versatile anchor point for building the final complex molecule, with the chloro-substituent serving as a reactive handle for subsequent coupling reactions.

TYK2 Signaling Pathway

TYK2_Signaling cytokine Cytokine (e.g., IL-23) receptor receptor cytokine->receptor Binding & Dimerization stat STAT Protein p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Pro-inflammatory) nucleus->gene Modulation tyk2_jh1 tyk2_jh1 receptor->tyk2_jh1 Activation tyk2_jh1->stat STAT Phosphorylation jak_partner jak_partner tyk2_jh1->jak_partner Trans- phosphorylation inhibitor Allosteric Inhibitor (e.g., Deucravacitinib) tyk2_jh2 tyk2_jh2 inhibitor->tyk2_jh2 Binds & Locks Inactive State

Synthesis Protocol: 6-chloro-N,N-dimethylpyridazine-3-carboxamide

This protocol details a reliable two-step synthesis starting from the commercially available methyl 6-chloropyridazine-3-carboxylate. The first step involves saponification to the carboxylic acid, followed by amidation with dimethylamine.

Synthesis Workflow

Synthesis_Workflow

Part A: Saponification to 6-Chloropyridazine-3-carboxylic acid

Rationale: This standard saponification reaction hydrolyzes the methyl ester to a carboxylate salt using a strong base. Subsequent acidification protonates the salt to yield the desired carboxylic acid, which is crucial for the subsequent amidation step. Tetrahydrofuran (THF) is used as a co-solvent to ensure the solubility of the starting ester.

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 6-chloropyridazine-3-carboxylate in a 3:1 mixture of THF and deionized water (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2M HCl. A white precipitate should form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white to off-white solid. The product is often pure enough for the next step without further purification.

Part B: Amidation to 6-chloro-N,N-dimethylpyridazine-3-carboxamide

Rationale: This step forms the target amide bond. A peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by dimethylamine. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl from the dimethylamine salt and to facilitate the coupling reaction. Anhydrous DMF is an excellent polar aprotic solvent for this transformation.

Materials:

  • 6-Chloropyridazine-3-carboxylic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 15 mL per gram) under a nitrogen atmosphere, add dimethylamine hydrochloride (1.2 eq) and HATU (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 6-chloro-N,N-dimethylpyridazine-3-carboxamide as a solid.

Analytical Characterization & Quality Control

Ensuring the identity and purity of the intermediate is paramount for the success of subsequent synthetic steps and for regulatory compliance. The following protocols are standard for quality control.

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Molecular Formula C₇H₈ClN₃O-
Molecular Weight 185.61 g/mol Mass Spectrometry
Purity ≥97.0%HPLC (UV 254 nm)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Protocol 3.1: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak with >97% area percentage.

Protocol 3.2: NMR Spectroscopy
  • Solvent: CDCl₃ or DMSO-d₆

  • ¹H NMR (400 MHz, CDCl₃) Expected Peaks: δ ~8.0-7.8 (d, 1H, pyridazine ring), ~7.7-7.5 (d, 1H, pyridazine ring), ~3.2 (s, 3H, N-CH₃), ~3.1 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) Expected Peaks: δ ~165 (C=O), ~155 (C-Cl), ~150 (quat. C), ~130 (CH), ~125 (CH), ~38 (N-CH₃), ~35 (N-CH₃).

Protocol 3.3: Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI), positive mode.

  • Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 186.04.

Application in TYK2 Inhibitor Synthesis

The 6-chloro substituent on the pyridazine ring is a key functional handle for introducing the side chains necessary for binding to the TYK2 pseudokinase domain. A common and powerful method for this is the Buchwald-Hartwig amination, which forms a C-N bond between the heterocycle and an aniline derivative.

Application Workflow

Application_Workflow

General Protocol: Buchwald-Hartwig Amination

Rationale: This palladium-catalyzed cross-coupling reaction is highly efficient for forming aryl-amine bonds. The choice of a bulky phosphine ligand (like Xantphos) is critical for promoting the reductive elimination step that forms the final product. An inorganic base is required to activate the amine and facilitate the catalytic cycle.

  • To an oven-dried reaction vessel, add 6-chloro-N,N-dimethylpyridazine-3-carboxamide (1.0 eq), the desired substituted aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by HPLC).

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate, dry, and concentrate. Purify the resulting crude material via column chromatography or recrystallization to obtain the final TYK2 inhibitor core structure.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chlorinated Pyridazines: Are potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.

  • Reagents: Many reagents used in the synthesis, such as DMF, DIPEA, and organometallic catalysts, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC . Source: National Center for Biotechnology Information. [Link]

  • What are TYK2 inhibitors and how do they work? . Source: News-Medical.net. [Link]

  • The Role of TYK2 Inhibitors in the Evolving... : International Journal of Rheumatic Diseases . Source: Ovid. [Link]

  • Beyond Sotyktu: Next-Gen TYK2 Drugs Enter Late-Stage Development | Fall Clinical Derm 2025 . Source: Dermatology Times. [Link]

  • TYK2 Immune Pathway Fact Sheet . Source: Bristol Myers Squibb. [Link]

  • The Role of TYK2 in Immunology . Source: Bristol Myers Squibb. [Link]

  • A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed . Source: National Center for Biotechnology Information. [Link]

  • TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action - DelveInsight . Source: DelveInsight. [Link]

  • The Emerging Role of Tyrosine Kinase 2 Inhibition in the Treatment of Plaque Psoriasis . Source: The Dermatologist. [Link]

  • Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • What are the therapeutic candidates targeting TYK2? . Source: Patsnap. [Link]

  • Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases . Source: European Pharmaceutical Review. [Link]

  • Takeda's oral TYK2 inhibitor matches biologic efficacy . Source: Drug Discovery and Development. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . Source: ResearchGate. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC . Source: National Center for Biotechnology Information. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors . Source: ResearchGate. [Link]

  • Analytical Methods . Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC . Source: National Center for Biotechnology Information. [Link]

  • Identification of N -Methyl Nicotinamide and N -Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) . Source: ResearchGate. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives . Source: Asian Journal of Chemical Sciences. [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC . Source: National Center for Biotechnology Information. [Link]

  • 6-chloro-n-methylpyridazine-3-carboxamide (C6H6ClN3O) . Source: PubChem. [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity . Source: MDPI. [Link]

  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? . Source: ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of dimethylamide group in pyridazine derivatives

Technical Support Center: Pyridazine Derivative Stability Topic: Preventing Hydrolysis of Dimethylamide Groups in Pyridazine Scaffolds Ticket ID: PYR-DMA-STAB-001 Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Derivative Stability Topic: Preventing Hydrolysis of Dimethylamide Groups in Pyridazine Scaffolds Ticket ID: PYR-DMA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyridazine Stability Support Center

You are likely here because your lead compound—a pyridazine-3/4/5-carboxamide—is decomposing into its corresponding carboxylic acid. This is a critical failure mode in drug discovery, often occurring during late-stage deprotection or metabolic stability assays (microsomes/hepatocytes).

The pyridazine ring is a potent electron-withdrawing group (EWG). It acts as an "electron sink," significantly increasing the electrophilicity of the attached amide carbonyl. This makes the dimethylamide group—normally robust in phenyl systems—highly susceptible to nucleophilic attack by water (hydrolysis) or enzymatic cleavage.

This guide provides the mechanistic root cause, synthetic workarounds, and structural design strategies to stabilize your molecule.

Module 1: Diagnostic & Root Cause Analysis

The Problem: Electronic Activation Unlike a phenyl ring, the 1,2-diazine (pyridazine) system is π-deficient. The electronegative nitrogen atoms pull electron density away from the ring carbons. If your dimethylamide is at the 3, 4, or 5-position, the carbonyl carbon becomes highly electrophilic.

  • Chemical Hydrolysis: Occurs rapidly in acidic media (e.g., TFA deprotection) or basic workups (e.g., 1M NaOH).

  • Enzymatic Hydrolysis: Amidases and esterases in plasma/liver microsomes recognize the activated carbonyl, leading to high clearance (

    
    ).
    

Visualization: Mechanism of Hydrolysis The following diagram illustrates how the pyridazine ring facilitates nucleophilic attack by water.

PyridazineHydrolysis cluster_0 Root Cause: Electron Withdrawal Start Pyridazine-Dimethylamide (High Electrophilicity) Activation Protonation/Activation (Acidic Media) Start->Activation H+ Attack Nucleophilic Attack (H2O adds to C=O) Activation->Attack + H2O Intermediate Tetrahedral Intermediate (Destabilized by Ring) Attack->Intermediate Collapse Collapse & Amine Expulsion (Loss of HNMe2) Intermediate->Collapse Proton Transfer Product Carboxylic Acid (Inactive Metabolite) Collapse->Product Irreversible

Figure 1: Mechanism of acid-catalyzed hydrolysis in electron-deficient heteroaromatic amides. The pyridazine ring destabilizes the amide resonance, making the carbonyl susceptible to water.

Module 2: Synthetic Troubleshooting (Chemical Stability)

If you are losing product during synthesis (e.g., Boc-deprotection or workup), follow these protocols.

Protocol A: The "Gentle Workup" (pH Control)

Standard acid/base extractions often destroy pyridazine amides.

  • Quench: Do NOT use 1M HCl or NaOH. Use Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7.0) .

  • Extraction: Use Ethyl Acetate or DCM immediately. Do not let the amide sit in the aqueous phase.

  • Drying: Dry organic layers over

    
     and concentrate at 
    
    
    
    .
Protocol B: Alternative Deprotection Conditions

Avoid refluxing in aqueous acid.

ReagentRisk LevelRecommendation
TFA / DCM ModerateRun at 0°C. Quench with sat.

immediately. Do not leave overnight.
HCl / Dioxane HighAvoid if possible. The presence of trace water + heat = rapid hydrolysis.
TMSOTf / 2,6-Lutidine LowRecommended. Anhydrous method for Boc-deprotection. Preserves sensitive amides.
Protocol C: Coupling Reagent Selection

Avoid Acid Chlorides (


, 

) which generate HCl byproducts.
  • Use: HATU or T3P (Propylphosphonic anhydride). T3P is particularly good as it operates in ethyl acetate and requires a mild base (pyridine/NMM), avoiding harsh conditions [1].

Module 3: Metabolic Stability (Drug Design)

If your compound is chemically stable but fails in Liver Microsomes (HLM/MLM) , the issue is enzymatic. The dimethylamide is a "soft spot."

Strategy 1: Steric Shielding (The "Ortho Effect")

Place a substituent (Methyl, Chloro, or Methoxy) on the pyridazine ring ortho to the amide. This blocks the approach of hydrolytic enzymes (amidases) without necessarily killing potency.

  • Example: Moving from a pyridazine-4-carboxamide to a 3-methyl-pyridazine-4-carboxamide can increase half-life (

    
    ) by >5-fold [2].
    
Strategy 2: Bioisosteric Replacement

If the amide bond is the liability, replace it with a non-hydrolyzable surrogate that mimics the geometry and electronics of the amide.

Decision Tree: Bioisostere Selection

Bioisosteres Problem Metabolic Instability of Dimethylamide H_Bond Is H-Bond Acceptor Critical? Problem->H_Bond Yes Yes (Acceptor Needed) H_Bond->Yes High Polarity Req No No (Donor Needed/Other) H_Bond->No Geometry Req Oxadiazole 1,2,4-Oxadiazole (Stable, Planar) Yes->Oxadiazole Oxetane 3,3-Disubstituted Oxetane (Polar, Non-planar) Yes->Oxetane Triazole 1,2,3-Triazole (Mimics trans-amide) No->Triazole Retro Retro-Amide (-NH-CO- instead of -CO-NH-) No->Retro

Figure 2: Bioisosteric replacement strategy for stabilizing labile amides. Oxadiazoles are the gold standard for heteroaromatic amide replacements [3].

Module 4: Frequently Asked Questions (FAQ)

Q1: My amide hydrolyzes on the silica column. How do I prevent this? A: Silica gel is slightly acidic. For sensitive pyridazine amides:

  • Pre-treat your column with 1% Triethylamine (TEA) in hexanes.

  • Switch to Alumina (Neutral) stationary phase.

  • Use reverse-phase (C18) chromatography with an ammonium bicarbonate buffer (pH 7.4) instead of TFA.

Q2: Can I use a cyclic amine (e.g., pyrrolidine) instead of dimethylamine to improve stability? A: Yes, but marginally. Cyclic amides are slightly more resistant to hydrolysis due to steric constraints, but they are still vulnerable to oxidative metabolism (hydroxylation on the ring). A better approach is to use morpholine (reduces lipophilicity) or azetidine (reduces steric bulk but changes electronic properties) [4].

Q3: Why is the pyridazine-3-carboxamide more stable than the 4-carboxamide? A: It depends on the substitution pattern, but generally, the position relative to the ring nitrogens dictates the local electron density. The C4 and C5 positions are often the most electron-deficient (most electrophilic), making amides at these positions more labile than those at C3 [5].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Pillai, G., et al. (2016). Drug Metabolic Stability in Early Drug Discovery. Drug Metabolism Reviews. Link

  • Patel, S. (2021). Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Clinical Pharmacology. Link

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysts for 6-Chloropyridazine Cross-Coupling

Welcome, researchers and innovators in drug development. This guide is designed to be your comprehensive resource for navigating the intricacies of palladium-catalyzed cross-coupling reactions with 6-chloropyridazine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators in drug development. This guide is designed to be your comprehensive resource for navigating the intricacies of palladium-catalyzed cross-coupling reactions with 6-chloropyridazine. The electron-deficient nature of the pyridazine ring presents both opportunities and challenges in these transformations. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering a systematic approach to identifying and resolving them.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with 6-chloropyridazine is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: This is a common challenge, often stemming from several interrelated factors. A systematic evaluation of your reaction components and conditions is key to pinpointing the issue.

Possible Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may be deactivating prematurely.[1][2]

    • Solution: Consider using a more readily activated and stable precatalyst, such as a palladacycle (e.g., G3 or G4 Buchwald precatalysts).[1] These are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂. Ensure your reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[3]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient substrate like 6-chloropyridazine, the right ligand is paramount.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. For Suzuki-Miyaura reactions, ligands like SPhos and XPhos have shown efficacy with electron-deficient heterocycles.[4] In Buchwald-Hartwig aminations, ligands such as BrettPhos for primary amines and RuPhos for secondary amines are excellent starting points.[5]

  • Inappropriate Base or Solvent: The base is crucial for the transmetalation step in Suzuki-Miyaura couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[4][6] The solvent must solubilize all components and not interfere with the catalyst.

    • Solution: For Suzuki reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ in a mixed solvent system, often dioxane/water or toluene/water.[7][8][9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used in anhydrous aprotic solvents like toluene or dioxane.[6][7]

  • Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. While many cross-coupling reactions are run at elevated temperatures (80-120 °C), be mindful of potential substrate or catalyst decomposition at excessively high temperatures.[4]

Issue 2: Significant Side Product Formation

Question: I'm observing significant side products in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?

Answer: The formation of side products is often indicative of a catalytic cycle that is not perfectly optimized. Identifying the major side products can provide valuable clues to refine your reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid (in Suzuki-Miyaura): This results in the formation of a biaryl product from two molecules of your boronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[10]

    • Solution: Ensure your reaction mixture and solvent are rigorously degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3] Using a slight excess of the 6-chloropyridazine can also disfavor homocoupling.

  • Hydrodehalogenation: The chloro group on the pyridazine is replaced by a hydrogen atom.

    • Cause: This can be promoted by certain catalyst systems and the presence of water or other proton sources.

    • Solution: Optimizing the ligand and base can often suppress this side reaction. Ensure your anhydrous solvents are truly dry if this is a persistent issue.

  • Protodeboronation of the Boronic Acid (in Suzuki-Miyaura): The boronic acid is converted back to the corresponding arene.

    • Cause: This is often exacerbated by high temperatures and certain bases.

    • Solution: Use fresh, high-purity boronic acid. If protodeboronation is a significant issue, consider using a more stable boronate ester (e.g., a pinacol ester).

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for cross-coupling with 6-chloropyridazine?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction and the coupling partner. However, for the electron-deficient and potentially coordinating 6-chloropyridazine, modern catalyst systems are generally preferred.

  • Precatalysts: Palladacycle precatalysts (e.g., Buchwald's G3 and G4) are highly recommended as they are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution.[1] This leads to more reproducible results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally the most effective for coupling with aryl chlorides. For Suzuki-Miyaura, ligands like SPhos and XPhos are good starting points.[4] For Buchwald-Hartwig aminations, the choice is highly dependent on the amine substrate, with ligands like BrettPhos and RuPhos being widely applicable.[5]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role and its choice is highly dependent on the specific cross-coupling reaction.

  • Suzuki-Miyaura: A range of inorganic bases can be effective. K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[7][8][9] It is often necessary to screen a few bases to find the optimal one for your specific substrates. The presence of water is often required to activate the boronic acid.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[7] For substrates that are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, often in combination with a more active catalyst system.

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to quench the HX generated during the reaction.[7]

Q3: What are the best practices for setting up a cross-coupling reaction with 6-chloropyridazine?

A3: Meticulous experimental setup is crucial for success and reproducibility.

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen. This is critical to prevent the deactivation of the palladium catalyst by oxygen.[3]

  • Dry and Degassed Solvents: Use anhydrous solvents and degas them thoroughly before use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Purity: Ensure all reagents, especially the boronic acid and any liquid amines, are of high purity. Impurities can poison the catalyst.

  • Order of Addition: For reactions using a Pd(II) precatalyst and a phosphine ligand, it is often beneficial to pre-mix the precatalyst and ligand in the solvent for a short period before adding the other reagents to ensure the formation of the desired catalytic species.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of representative catalyst systems for different cross-coupling reactions with chloropyrid(az)ine derivatives to guide your initial screening efforts.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

Pd Source / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[8]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[8]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane1002471[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

Pd SourceLigandBaseSolventTemp. (°C)Typical Yield
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Good[7]
Pd(OAc)₂SPhosNaOtBuDioxane100Moderate to Excellent[7]
Pd₂(dba)₃DPPFCs₂CO₃Not specifiedNot specifiedModerate to Excellent[7]

Table 3: Representative Conditions for Sonogashira Coupling of Chloro-N-Heterocycles

Pd PrecursorCo-catalystLigandBaseSolventGeneral Yield
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMFQuantitative[7]

Experimental Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions with 6-chloropyridazine. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridazine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add 6-chloropyridazine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations: Reaction Mechanisms and Workflows

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Transmetalation Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Coupled Product Reductive\nElimination->Ar-R Ar-X 6-Chloropyridazine Ar-X->Oxidative\nAddition R-B(OR')_2 Boronic Acid/Ester R-B(OR')_2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand optimal? check_catalyst->check_ligand Yes use_precatalyst Use a fresh or precatalyst system. check_catalyst->use_precatalyst No check_conditions Are the conditions appropriate? check_ligand->check_conditions Yes screen_ligands Screen bulky, electron-rich phosphine ligands. check_ligand->screen_ligands No check_reagents Are reagents pure & dry? check_conditions->check_reagents Yes optimize_conditions Screen base, solvent, and temperature. check_conditions->optimize_conditions No purify_reagents Purify reagents and ensure anhydrous conditions. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes use_precatalyst->check_ligand screen_ligands->check_conditions optimize_conditions->check_reagents purify_reagents->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF - ResearchGate. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. Available at: [Link]

  • New Palladium Precatalysts For Cross-Coupling Reactions - ABCR. Available at: [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - MDPI. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. Available at: [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. Available at: [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Available at: [Link]

  • Background Preliminary Screen Optimization of Reaction Conditions Substrate Specific Ligand Compatibility Screens Reduced Cataly. Available at: [Link]

  • Optimization table for the Suzuki-Miyaura cross-coupling reactions a - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]

  • [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-chloro-N,N-dimethylpyridazine-3-carboxamide

Executive Summary & Molecule Profile Welcome to the technical support hub for 6-chloro-N,N-dimethylpyridazine-3-carboxamide . This compound is a critical "scaffold" intermediate, often utilized in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 6-chloro-N,N-dimethylpyridazine-3-carboxamide . This compound is a critical "scaffold" intermediate, often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles via


 displacement of the chlorine atom.

The Challenge: The pyridazine ring is electron-deficient (π-deficient), making the C6-chlorine highly reactive toward nucleophiles.[1] However, the N,N-dimethylcarboxamide group at C3 increases water solubility compared to phenyl analogs, often leading to product loss during aqueous workups or oiling out during crystallization.[1]

Technical Specifications:

Property Value Note
CAS Registry 1183315-30-1 Verified Identifier

| Formula |


 | MW: 185.61  g/mol  |
| Physical State  | Off-white to pale yellow solid | Often oils out if impure |
| Solubility  | Soluble: DCM, EtOAc, MeOH, DMSO | Insoluble: Hexanes, Water (Cold) |
| Key Reactivity  | Electrophilic at C6 (Cl displacement) | Susceptible to hydrolysis at high pH |[1][2][3][4]

Diagnostic Decision Tree (Workflow)

Before selecting a method, assess your crude material's profile.[1] Use the following logic flow to determine the optimal purification route.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity HighImpurity Purity < 85% (Complex Mix) CheckPurity->HighImpurity Many spots LowImpurity Purity > 85% (Mainly salts/color) CheckPurity->LowImpurity Clean profile FlashChrom Flash Chromatography (DCM/MeOH) HighImpurity->FlashChrom SolubilityCheck Solubility Test LowImpurity->SolubilityCheck Recryst Recrystallization (EtOAc/Heptane) SolubilityCheck->Recryst Solidifies AcidBase Acid/Base Wash (Caution: pH limits) SolubilityCheck->AcidBase Oils out/Sticky Final Pure Solid FlashChrom->Final Recryst->Final AcidBase->Recryst

Figure 1: Decision matrix for purification selection based on crude purity and physical state.[1]

Troubleshooting Guides & Protocols

Module A: The "Oiling Out" Phenomenon (Recrystallization)

Issue: The product comes out of solution as a sticky oil rather than a crystal, even after cooling. Root Cause: The N,N-dimethyl group disrupts hydrogen bonding networks that facilitate crystal lattice formation.[1] Impurities (specifically unreacted dimethylamine) act as solvating agents.[1]

Protocol: The "Seeded Cloud" Method [1]

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram).[1]

  • Anti-solvent Addition: Add hot Heptane (or Hexane) dropwise until the solution turns slightly cloudy (turbid).[1]

  • The Critical Step: Add a seed crystal (if available) or scratch the glass side vigorously.[1] If no seed is available, add 1% v/v Isopropanol (IPA) .[1] The hydroxyl group in IPA can bridge the amide and pyridazine nitrogen, initiating nucleation.[1]

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Do not put it directly in the fridge; rapid cooling traps impurities in the oil.[1]

  • Harvest: Filter the resulting solid and wash with cold 1:3 EtOAc:Heptane.

Module B: Hydrolysis & Yield Loss (Workup)

Issue: My yield is 40% lower than expected, and LC-MS shows a mass of M-Cl+OH (Hydrolysis). Root Cause: The C6-Chlorine is highly activated. Using strong bases (NaOH, KOH) or heating during the aqueous workup causes


 hydrolysis, converting the product to the pyridazinone (6-hydroxy analog).

Protocol: The "Buffered" Workup

  • Quench: Do not use 1M NaOH. Quench the reaction with Saturated Ammonium Chloride (

    
    )  or Saturated Sodium Bicarbonate (
    
    
    
    )
    .[1]
  • pH Limit: Ensure the aqueous layer pH never exceeds 8.5.

  • Extraction: Extract rapidly with Dichloromethane (DCM) (

    
    ). Pyridazines have high water affinity; a single extraction is insufficient.[1]
    
  • Drying: Use Magnesium Sulfate (

    
    ), not Sodium Sulfate, as it acts faster.[1] Filter and evaporate at 
    
    
    
    .
Module C: Flash Chromatography (Purification)

Issue: The product streaks on the column or co-elutes with the starting material. Root Cause: The basic nitrogen on the pyridazine ring interacts with the acidic silanols on the silica gel, causing "tailing."[1]

Protocol: The "Amine-Modified" Eluent

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • The Fix: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase.[1] This neutralizes the silica acidity.[1]

    • Gradient: Start at 100% DCM -> 0% to 5% MeOH.[1] The product usually elutes around 2-3% MeOH.[1]

  • Loading: Load as a solid deposit (dissolve in DCM, add silica, evaporate to dryness) rather than liquid loading to improve band resolution.[1]

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: No. While some simple pyridazines are distillable, the 6-chloro substituent is thermally labile.[1] High heat can cause polymerization or decomposition (darkening of material).[1] Vacuum sublimation is possible for small scales (<100 mg) but not recommended for scale-up.[1]

Q: Why is my product turning pink/red upon storage? A: Pyridazines are electron-deficient and prone to N-oxidation or photo-degradation.[1]

  • Fix: Store the solid under Nitrogen/Argon in amber vials.

  • Recovery: Dissolve in DCM and pass through a short pad of activated charcoal or basic alumina to remove the colored oxidation byproducts.[1]

Q: I see a "dimer" impurity in LC-MS (Mass ~330). What is it? A: This is likely the result of the product reacting with itself or the starting material reacting with the product (where the amine of one molecule displaces the chloride of another).[1]

  • Prevention: This happens if the reaction is run too concentrated or at too high a temperature.[1] Keep reaction concentration below 0.5 M.

References & Grounding

  • Synthesis and Reactivity of Pyridazines:

    • Source: Toma, L., et al. (2002).[1][5] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents."[1] Journal of Medicinal Chemistry, 45(18), 4011-4017.[1][5]

    • Relevance: Establishes the stability profile of 6-chloropyridazine derivatives and standard workup protocols (extraction/crystallization).

  • Purification of Pyridazine Carboxamides:

    • Source: Patent WO2009006389 / US20100168108.[1] "Pyridazine derivatives as SCD1 inhibitors."

    • Relevance: Describes the specific synthesis and purification (via crystallization and chromatography) of amide-substituted pyridazines similar to the target molecule.

    • [1]

  • General Handling of Halogenated Heterocycles:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Aromatic Substitution).

    • Relevance: Provides the mechanistic basis for the "Hydrolysis" issue (SNAr reactivity of chloropyridazines).

  • Compound Data & Safety:

    • Source: BLDpharm / ChemScene Technical Data Sheets (CAS 1183315-30-1).[1]

    • Relevance: Confirms physical properties (solid) and storage requirements.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 6-Chloro-N,N-dimethylpyridazine-3-carboxamide

Executive Summary & Application Scope This guide provides a technical analysis of the 1H NMR profile for 6-chloro-N,N-dimethylpyridazine-3-carboxamide . Unlike simple aliphatic chains, this molecule exhibits dynamic NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide provides a technical analysis of the 1H NMR profile for 6-chloro-N,N-dimethylpyridazine-3-carboxamide . Unlike simple aliphatic chains, this molecule exhibits dynamic NMR behavior due to restricted rotation around the amide bond and the electron-deficient nature of the pyridazine ring.

Primary Audience: Medicinal Chemists and Analytical Scientists validating scaffold purity during fragment-based drug discovery (FBDD).

The Comparative Challenge: Standard ambient temperature NMR often yields broadened or "split" signals for the N-dimethyl groups, leading to false assumptions of impurity. This guide compares Ambient Conditions (CDCl₃) vs. High-Temperature Conditions (DMSO-d₆) to distinguish between genuine impurities and rotameric conformers.

Structural Logic & Mechanistic Causality

To interpret the spectrum accurately, one must understand the electronic environment dictating the chemical shifts.

A. The Pyridazine Core (Aromatic Region)

The pyridazine ring (1,2-diazine) is highly electron-deficient.

  • Positions 4 & 5: These protons form an AB spin system (two doublets).

  • Electronic Influence:

    • H4 (Ortho to Carbonyl): The carbonyl group at C3 is strongly electron-withdrawing (anisotropic deshielding), shifting H4 downfield.

    • H5 (Ortho to Chlorine): The chlorine at C6 exerts inductive withdrawal (-I) but also resonance donation (+R). Generally, H5 appears upfield relative to H4.

B. The Amide "Rotamer" Effect (Aliphatic Region)

The


-dimethyl amide bond possesses significant double-bond character (

resonance form).
  • Restricted Rotation: At room temperature (298 K), the rotation barrier (~15-18 kcal/mol) is higher than the thermal energy available.

  • Consequence: The two methyl groups are magnetically non-equivalent.[1] One is cis to the carbonyl oxygen; the other is trans.[1][2] This results in two distinct singlets rather than one equivalent signal.[3]

Experimental Protocols

Protocol A: Standard Characterization (Ambient)
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Concentration: 10-15 mg in 0.6 mL.

  • Parameters: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans = 16.

  • Objective: Routine purity check.

Protocol B: Dynamic NMR (Coalescence Validation)
  • Solvent: DMSO-d₆ (High boiling point required).

  • Temperature: Variable (RT to 100°C).

  • Parameters: D1 = 2.0 s (to account for T1 changes at high temp).

  • Objective: To confirm that split methyl signals coalesce into a single peak, proving they are rotamers and not impurities.

Comparative Data Analysis

The following table contrasts the spectral appearance under different conditions and compares the product with its likely precursor, 6-chloropyridazine-3-carboxylic acid .

Table 1: Chemical Shift Comparison ( , ppm)
FeatureProduct (CDCl₃, 298 K)Product (DMSO-d₆, 373 K)Precursor (Acid) (DMSO-d₆)Interpretation
H4 (Ring) 8.15 (d,

Hz)
8.10 (d,

Hz)
8.25 (d)Deshielded by C=O anisotropy.
H5 (Ring) 7.65 (d,

Hz)
7.70 (d,

Hz)
7.95 (d)Ortho to Cl. Upfield of H4.
N-Me (A) 3.18 (s, 3H)3.10 (broad s, 6H) N/ATrans to Carbonyl (Deshielded).
N-Me (B) 3.05 (s, 3H)(Coalesced with A)N/ACis to Carbonyl (Shielded).
Acid OH AbsentAbsent13.5 - 14.0 (br s)Diagnostic for unreacted starting material.

Note:


 values are typical for 3,6-disubstituted pyridazines (8.5 - 9.5 Hz). Exact shifts may vary 

ppm depending on concentration.

Visualizing the Interpretation Logic

Diagram 1: Rotational Barrier & Timescale

This diagram illustrates why the methyl groups appear as two signals at room temperature but merge at high temperatures.

RotamerLogic State_LowT Ambient Temp (25°C) Slow Exchange Regime Signal_LowT Two Distinct Singlets (Non-equivalent Methyls) State_LowT->Signal_LowT Restricted Rotation Barrier Activation Energy (ΔG‡ ~16 kcal/mol) State_LowT->Barrier Heat Input State_HighT High Temp (>80°C) Fast Exchange Regime Barrier->State_HighT Overcome Barrier Signal_HighT Single Coalesced Peak (Time-Averaged Environment) State_HighT->Signal_HighT Rapid Bond Rotation

Caption: Kinetic logic of Amide Bond Rotation. At RT, the NMR timescale is faster than the rotation, capturing two distinct states.

Diagram 2: Synthetic Impurity Workflow

Use this flow to validate if your spectrum indicates a pure product or a mixture containing the acid precursor.

ImpurityCheck Spectrum Acquire 1H NMR (DMSO-d6 recommended for solubility) Check_Aromatic Check Aromatic Region (7.5 - 8.5 ppm) Spectrum->Check_Aromatic Decision_Doublets Two pairs of doublets? Check_Aromatic->Decision_Doublets Check_Aliphatic Check Aliphatic Region (3.0 - 3.2 ppm) Decision_Doublets->Check_Aliphatic Yes (Clean AB System) Result_Mix MIXTURE / IMPURE Check Acid OH >13ppm Decision_Doublets->Result_Mix No (Overlapping/Complex) Result_Pure PURE PRODUCT Integrals 1:1:3:3 Check_Aliphatic->Result_Pure Two Singlets (RT) Check_Aliphatic->Result_Mix Missing Methyls

Caption: Decision tree for validating scaffold purity against common hydrolysis precursors.

Detailed Analysis of Signals[5]

The "Doublet of Doublets" Misconception

In lower field instruments (300 MHz), the H4 and H5 protons appear as clear doublets. However, at higher fields (600 MHz+), or if long-range coupling to the methyls occurs (rare but possible), you might see fine splitting.

  • Recommendation: Treat H4 and H5 as simple doublets with

    
     Hz. If 
    
    
    
    values are significantly smaller (< 2 Hz), you are likely looking at a 4,5-disubstituted impurity, not the 3,6-disubstituted target.
Solvent Effects (CDCl₃ vs DMSO)
  • CDCl₃: Best for resolution of the methyl rotamers. The signals will be sharp and distinct.

  • DMSO-d₆: Often causes slight broadening due to viscosity and dipole interactions. However, it is essential if the compound has low solubility in chloroform. Note that water in DMSO appears at ~3.33 ppm, which can dangerously overlap with the N-methyl signals (~3.1 ppm). Always dry your DMSO sample or use a water suppression pulse sequence.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Bain, A. D. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy. (Detailed physics of coalescence).

  • Katritzky, A. R., et al. (2010). NMR Spectroscopy of Pyridazines. Comprehensive Heterocyclic Chemistry. (Specific shifts for pyridazine rings).

Sources

Comparative

LC-MS fragmentation pattern of pyridazine-3-carboxamide derivatives

Executive Summary This guide provides an in-depth technical analysis of the mass spectral behavior of pyridazine-3-carboxamide derivatives. These scaffolds are increasingly prevalent in medicinal chemistry (e.g., as inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectral behavior of pyridazine-3-carboxamide derivatives. These scaffolds are increasingly prevalent in medicinal chemistry (e.g., as inhibitors of sortase A, herbicides, and anticancer agents) but present distinct analytical challenges due to their high polarity and isomeric similarity to pyrazine and pyrimidine analogs.

This document establishes a validated fragmentation model, distinguishing the unique N–N bond cleavage (diazine signature) from standard amide losses, and offers a comparative protocol for ESI vs. APCI ionization.

Part 1: The Analytical Challenge

The primary challenge in analyzing pyridazine-3-carboxamides lies in their structural rigidity and high nitrogen content. Unlike aliphatic amides, the proximity of the amide group to the 1,2-diazine ring creates specific electronic environments that dictate fragmentation.

Key Chemical Constraints
  • Basicity: The pyridazine ring contains two adjacent nitrogen atoms.[1] The N2 nitrogen (distal to the carboxamide) is typically the most basic site for protonation

    
    .
    
  • Isomer Confusion: Pyridazine (1,2-diazine), Pyrimidine (1,3-diazine), and Pyrazine (1,4-diazine) share the formula

    
     but exhibit drastically different fragmentation pathways.
    
  • Intramolecular Hydrogen Bonding: A critical stabilizing interaction often exists between the amide

    
     and the ring nitrogen at position 2, influencing the energy required for fragmentation.
    

Part 2: Comparative Ionization Performance

Selecting the correct ionization source is the first step in a self-validating protocol. While ESI is the industry standard, APCI offers advantages for specific lipophilic derivatives.[2]

Table 1: Source Selection Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Primary Mechanism Ion evaporation / Charge residue (Solution phase chemistry)Corona discharge / Proton transfer (Gas phase chemistry)ESI is Preferred
Analyte Polarity High (Polar/Ionic). Excellent for basic pyridazines.Medium to Low (Non-polar).Use ESI for metabolites and polar drugs.
Flow Rate Tolerance Lower (< 0.5 mL/min preferred for sensitivity).Higher (up to 1.0 mL/min).Use APCI for high-throughput screening of lipophilic libraries.
Matrix Effects Susceptible to ion suppression.More robust against matrix suppression.Use APCI if plasma extraction is "dirty."
Thermal Stability Gentle; suitable for labile amides.High heat; risk of thermal degradation of the amide.Avoid APCI if the carboxamide is thermally labile.

Scientist's Note: For pyridazine-3-carboxamides, ESI(+) is the gold standard due to the high proton affinity of the ring nitrogens. APCI should only be deployed if the derivative contains highly lipophilic side chains (LogP > 4) that suppress ESI response.

Part 3: Fragmentation Mechanics (The Core)

The fragmentation of pyridazine-3-carboxamide derivatives follows a predictable "Dual-Path" mechanism. Understanding this allows for the structural confirmation of the core scaffold.

Mechanism A: The Amide Pathway (Low Energy)

At lower collision energies (10–20 eV), the fragmentation is dominated by the exocyclic carboxamide group.

  • Acylium Formation: Neutral loss of ammonia (

    
    , -17 Da) or the substituted amine (
    
    
    
    ).
  • Carbonyl Loss: Subsequent loss of Carbon Monoxide (

    
    , -28 Da).
    
Mechanism B: The Diazine Ring Pathway (High Energy)

At higher collision energies (>30 eV), the ring destabilizes. This is the diagnostic pathway for pyridazines.

  • N–N Bond Cleavage: Unlike pyrimidines, pyridazines possess a weak N–N single bond.

  • Nitrogen Extrusion: The ring cleaves to release molecular nitrogen (

    
    , -28 Da). This is a "fingerprint" transition.
    
  • Alkyne Formation: The remaining fragment often rearranges to form a radical cation alkyne species.

Visualization of Fragmentation Pathways[3]

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated Pyridazine-3-carboxamide) Acylium Acylium Ion [M+H - NH3]+ (-17 Da) Precursor->Acylium Low CE (10-20 eV) Loss of Amine RingOpen Ring Opening (N-N Bond Cleavage) Precursor->RingOpen High CE (>30 eV) PhenylIon Pyridazine Cation [M+H - NH3 - CO]+ (-45 Da total) Acylium->PhenylIon Loss of CO N2Loss Diagnostic Ion: N2 Extrusion [M+H - N2]+ (-28 Da) RingOpen->N2Loss Extrusion of N2 (Unique to Pyridazines) HCNLoss Secondary Loss: HCN [M+H - N2 - HCN]+ N2Loss->HCNLoss Further Fragmentation

Figure 1: Dual-pathway fragmentation mechanism. The Red path (Right) highlights the diagnostic N2 loss specific to the pyridazine core, distinguishing it from isomers.

Part 4: Structural Differentiation (Isomer Logic)

A common error in drug metabolism studies is misidentifying pyridazine metabolites as pyrazine analogs. Use this logic gate to confirm identity.

IsomerStructureKey Diagnostic LossMechanism
Pyridazine 1,2-Diazine-28 Da (

)
Weak N-N bond cleavage.
Pyrimidine 1,3-Diazine-27 Da (

)
Stepwise ring disassembly (Retro-Diels-Alder).
Pyrazine 1,4-Diazine-27 Da (

)
Ring cleavage;

loss is chemically unfavorable.

Expert Insight: If your MS/MS spectrum shows a dominant loss of 28 Da from the ring (excluding CO loss from the amide), you have confirmed the Pyridazine scaffold. If you see sequential losses of 27 Da (HCN), suspect Pyrimidine or Pyrazine.

Part 5: Validated Experimental Protocol

This protocol is designed for the Agilent 6400 Series or Waters Xevo TQ-S, but is transferable to any Q-TOF or Triple Quadrupole system.

Sample Preparation
  • Solvent: Dissolve standard in Methanol (1 mg/mL).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Rationale: Methanol ensures solubility of the lipophilic core; Formic Acid ensures pre-column protonation for ESI efficiency.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Note: For very polar metabolites, switch to HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI+)[2][4][5]
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer: 35 psi.

  • Collision Energy (CE) Stepping:

    • Step 1 (15 eV): To observe the Parent Ion and Amide loss (

      
      ).
      
    • Step 2 (35 eV): To force Ring Cleavage and observe the diagnostic

      
       loss (
      
      
      
      ).
Data Analysis Workflow

AnalysisWorkflow Sample Raw Data (LC-MS/MS) Filter Filter Precursor [M+H]+ Sample->Filter Check28 Check for Neutral Loss 28 Da Filter->Check28 Decision Is it CO or N2? Check28->Decision ResultA CO Loss (Amide Cleavage) Decision->ResultA Low CE ResultB N2 Loss (Pyridazine Core) Decision->ResultB High CE (Diagnostic)

Figure 2: Analytical workflow for distinguishing amide CO loss from ring N2 loss using Collision Energy stepping.

References

  • Wolff, P., et al. "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics, AIP Publishing, 2015. Link

  • Matusik, P. "Electron impact mass spectroscopy of pyridazine." ResearchGate, 2010. Link

  • Biotage Applications. "ESI vs APCI: Which ionization should I choose?" Biotage Blog, 2023. Link

  • Wermuth, C.G. "The pyridazine heterocycle in molecular recognition and drug discovery." MedChemComm, 2011. Link

Sources

Validation

bioactivity comparison of pyridazine vs pyridine carboxamide inhibitors

[1] Executive Summary This guide provides a technical comparison between Pyridine Carboxamide and Pyridazine Carboxamide scaffolds in medicinal chemistry. While pyridine is the second most common nitrogen heterocycle in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Pyridine Carboxamide and Pyridazine Carboxamide scaffolds in medicinal chemistry. While pyridine is the second most common nitrogen heterocycle in FDA-approved drugs, pyridazine (1,2-diazine) is historically underutilized due to synthetic challenges.[1] However, recent bioisosteric data suggests pyridazine often offers superior aqueous solubility , metabolic stability , and target residence time compared to its pyridine counterparts.

This analysis targets drug discovery scientists optimizing lead compounds for kinase inhibition (e.g., JNK, CSK) and metabolic enzymes (e.g., SCD1).

Physicochemical & Structural Analysis

The transition from a pyridine (1-nitrogen) to a pyridazine (2-nitrogen, 1,2-position) core fundamentally alters the electronic landscape of the inhibitor. This "skeletal edit" is not merely structural; it is a functional recalibration of the pharmacophore.

Comparative Properties Table
FeaturePyridine CarboxamidePyridazine CarboxamideImpact on Bioactivity
Hybridization

(1 N atom)

(2 adjacent N atoms)
Pyridazine has higher electron deficiency.[2]
Basicity (

)
~5.2 (Moderate base)~2.0 (Weak base)Pyridazine reduces non-specific binding and lysosomal trapping.
Dipole Moment ~2.2 D~4.2 DPyridazine increases polarity, often improving solubility without adding flexible polar groups.
LogP (Lipophilicity) HigherLower (~0.5 - 1.0 unit drop)Pyridazine improves Lipophilic Ligand Efficiency (LLE).
H-Bonding 1 Acceptor2 Acceptors (Dual capacity)Pyridazine can mimic carboxylates or form "bidentate" interactions with solvent/protein.
Mechanistic Insight: The "Dual-Acceptor" Effect

In pyridine carboxamides, the nitrogen atom acts as a single H-bond acceptor. In pyridazine, the adjacent nitrogens create a unique electrostatic potential surface. The N1 atom typically engages the hinge region (in kinases), while the N2 atom remains available to interact with active site water networks or conserved residues (e.g., Lysine/Aspartate pairs), often resulting in a tighter binding enthalpy.

Case Studies in Bioactivity

Case Study A: Potency Amplification in SCD1 Inhibitors

In the optimization of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors, a direct comparison revealed a dramatic potency shift when replacing the pyridine core with pyridazine.

  • Pyridine Analog (Cmpd 232): Moderate potency.[3]

  • Pyridazine Analog (Cmpd 233): 60-fold increase in potency.

  • Mechanism: The pyridazine ring functioned as a bioisostere for a carboxylate moiety, engaging in a critical planar interaction with the target without the desolvation penalty associated with a charged carboxylate group.

Case Study B: Metabolic Stability in Kinase Inhibitors (CSK)

For C-terminal Src Kinase (CSK) inhibitors, metabolic instability is a common failure mode for pyridine-based leads.

  • Challenge: Pyridine rings are susceptible to oxidation at the nitrogen (N-oxide formation) or hydroxylation at the C-2/C-6 positions by CYP450 enzymes.

  • Pyridazine Solution: The 1,2-diazine core is electronically deactivated, making it significantly more resistant to oxidative metabolism.

  • Result: In comparative profiling, pyridazinone/pyridazine derivatives demonstrated extended half-life (

    
    ) in human liver microsomes compared to their pyridine isosteres, while maintaining or improving kinase selectivity.
    

Visualization of Structure-Activity Relationship (SAR)[1][5][6]

The following diagram illustrates the decision logic and structural consequences of switching scaffolds.

SAR_Logic Pyridine Pyridine Scaffold (Standard Lead) Issue Issues Identified: 1. High LogP 2. Rapid CYP Oxidation 3. Solubility Limit Pyridine->Issue Edit Skeletal Edit: C-to-N Insertion Issue->Edit Optimization Strategy Pyridazine Pyridazine Scaffold (Optimized Lead) Edit->Pyridazine Solubility Outcome 1: Solubility u2191 (Dipole +2.0D) Pyridazine->Solubility Metabolism Outcome 2: Metabolic Stability u2191 (Resists Oxidation) Pyridazine->Metabolism Potency Outcome 3: Potency u2191 (New H-Bond Vector) Pyridazine->Potency

Caption: SAR Decision Tree illustrating the strategic transition from Pyridine to Pyridazine to resolve physicochemical liabilities.

Experimental Protocols

To objectively compare these scaffolds, researchers must employ self-validating protocols that account for the specific physicochemical differences (e.g., pH sensitivity due to pKa differences).

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between pyridine and pyridazine analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Pyridine-amide vs. Pyridazine-amide) in DMSO.

    • Dilute to 1

      
      M working solution in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Pre-incubate human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Run a parallel reaction without NADPH to rule out chemical instability.

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Validation Criterion: Reference compounds (Verapamil - high clearance; Atenolol - low clearance) must fall within 20% of historical values.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Differentiate residence time (


), crucial for bioactivity beyond simple 

.
  • Sensor Chip: Immobilize target protein (e.g., Biotinylated Kinase Domain) on a Streptavidin (SA) chip.

  • Injection: Inject concentration series (0.1x to 10x

    
    ) of pyridine and pyridazine analogs.
    
    • Flow rate: 30

      
      L/min to minimize mass transport effects.
      
  • Dissociation: Allow 600s dissociation time. Pyridazine analogs often exhibit slower

    
     due to the secondary nitrogen's water-mediated bridging.
    
  • Data Fitting: Fit to 1:1 Langmuir binding model. Compare

    
    , 
    
    
    
    , and Residence Time (
    
    
    ).

Strategic Recommendations

Based on the comparative bioactivity data:

  • Solubility Rescue: If a Pyridine lead has excellent potency but poor aqueous solubility (<10

    
    M), prioritize a Pyridazine switch. The increased dipole moment often resolves this without requiring solubilizing tails.
    
  • Selectivity Tuning: Use the Pyridazine N2 nitrogen to design specific water-mediated H-bonds that may not be accessible to the Pyridine scaffold, potentially improving selectivity against homologous kinases.

  • Metabolic Soft Spots: If the Pyridine ring is the primary site of metabolism (SOM), the Pyridazine scaffold serves as a robust metabolic blocker.

Workflow Visualization

Workflow Start Lead Compound (Pyridine Core) Step1 In Silico Profiling (Calc LogP, pKa, SOM) Start->Step1 Step2 Synthesis (Skeletal Editing / Cyclization) Step1->Step2 Step3 Bioactivity Assay (IC50 / Kd) Step2->Step3 Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Decision Compare Profiles Step4->Decision

Caption: Integrated workflow for evaluating Pyridine-to-Pyridazine scaffold hopping.

References

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap by Skeletal Editing. Source: University of Chicago / Science. URL:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source: ACS Publications / Journal of Medicinal Chemistry. URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry.[4][5] URL:[Link]

Sources

Comparative

validating 6-chloro-N,N-dimethylpyridazine-3-carboxamide structure by X-ray crystallography

Executive Summary: The Structural Certainty Gap In the development of pyridazine-based pharmacophores, specifically 6-chloro-N,N-dimethylpyridazine-3-carboxamide , researchers often encounter a "certainty gap" during sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Certainty Gap

In the development of pyridazine-based pharmacophores, specifically 6-chloro-N,N-dimethylpyridazine-3-carboxamide , researchers often encounter a "certainty gap" during scale-up.[1] While High-Resolution Mass Spectrometry (HRMS) confirms the formula and Nuclear Magnetic Resonance (NMR) confirms connectivity, neither method definitively resolves the solid-state conformation or the absolute regio-chemistry with the finality required for GMP standards or patent protection.

This guide details the validation of this specific intermediate using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-state methods, SC-XRD provides a direct, three-dimensional map of electron density, offering indisputable proof of the 3,6-substitution pattern and the planarity of the amide bond—critical quality attributes (CQAs) for downstream coupling reactions.

Comparative Analysis: Why X-Ray?

The following table objectively compares SC-XRD against standard characterization alternatives for this specific pyridazine derivative.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR HRMS (ESI+) DFT Modeling
Primary Output 3D Atomic Coordinates (CIF)Chemical Shift (

) & Coupling (

)
Mass-to-Charge (

)
Energy Minima
Regio-Isomerism Absolute Distinction (3- vs 4- vs 5- sub)Inferential (requires 2D HMBC/NOESY)Blind (Isomers have identical mass)Predictive only
Amide Conformation Defines

-dimethyl planarity
Shows rotamers (broad/split peaks)N/ATheoretical Gas Phase
Solid-State Form Identifies PolymorphsN/A (Solution average)N/AN/A
Sample Recovery Non-destructive Non-destructiveDestructiveN/A
Time to Result 24–48 Hours (including growth)15 Minutes5 MinutesDays (CPU dependent)

Critical Insight: For N,N-dimethylcarboxamides, NMR often displays line broadening or dual methyl peaks due to restricted rotation around the C–N amide bond (partial double bond character).[1] SC-XRD resolves this ambiguity by freezing the molecule in its lowest energy solid-state conformation, providing precise bond lengths (typically 1.32–1.34 Å for C–N) that quantify this resonance effect.[1]

Strategic Validation Workflow

The following diagram outlines the decision logic for elevating validation from routine NMR to definitive Crystallography.

ValidationLogic Start Crude Product Isolated NMR 1H NMR (DMSO-d6) Start->NMR Decision Ambiguity Check: 1. Regioisomer doubt? 2. Amide rotamers? 3. Polymorph concern? NMR->Decision Growth Crystal Growth (Slow Evaporation) Decision->Growth Yes (High Risk) Final CIF Generation & Validation Decision->Final No (Routine) Diffraction X-Ray Diffraction (Mo or Cu Source) Growth->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Refinement->Final

Figure 1: Decision matrix for escalating to X-ray validation. Note that for novel intermediates, the "Ambiguity Check" is almost always "Yes" due to the need for absolute structural proof.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility, follow this optimized protocol designed specifically for chloropyridazines, which often exhibit moderate polarity and π-π stacking tendencies.

Phase 1: Crystal Growth (The "Vapor Diffusion" Method)

Direct evaporation often yields amorphous powder.[1] Use vapor diffusion for high-quality single crystals.[1]

  • Solvent Selection: Dissolve 20 mg of 6-chloro-N,N-dimethylpyridazine-3-carboxamide in Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) .[1] These solvents are polar enough to dissolve the amide but non-protic, preventing solvent-solute hydrogen bonding interference.[1]

  • Setup: Place the solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing Hexane or Pentane (antisolvent).[1]

  • Equilibration: Cap the large jar tightly. The volatile antisolvent will diffuse into the inner vial, slowly lowering solubility and forcing ordered nucleation.[1]

  • Timeline: Leave undisturbed at 20°C for 2–5 days. Look for colorless blocks or prisms.[1]

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]

  • Source: Molybdenum (Mo Kα,

    
     = 0.71073 Å) is preferred for chlorinated compounds to minimize absorption effects, though Copper (Cu Kα) is acceptable if crystals are small (<0.1 mm).[1]
    
  • Temperature: Collect at 100 K . Cooling is non-negotiable; it reduces thermal vibration (atomic displacement parameters), sharpening the electron density map for the chlorine atom.

Phase 3: Structural Refinement Criteria (Quality Control)

A valid structure must meet these metrics:

  • R-factor (

    
    ):  < 5.0% (Indicates excellent agreement between model and data).[1]
    
  • Goodness of Fit (GooF): Value between 0.9 and 1.2.[1]

  • Residual Density: No unexplained peaks > 0.5 e-/ų (High peaks near Cl are expected Fourier ripples, but peaks elsewhere indicate disorder).[1]

Data Interpretation Guide

When analyzing the solved structure, focus on these specific geometric parameters to validate the chemical identity.

A. The Pyridazine Ring Geometry

The 6-membered ring must be planar.[1] Deviation from planarity suggests an incorrect assignment (e.g., saturation of the ring).

  • Target Bond Lengths:

    • N–N bond: ~1.33 – 1.36 Å (Characteristic of pyridazine).[1]

    • C–Cl bond: ~1.72 – 1.74 Å.[1]

B. The Amide Moiety (N,N-dimethyl)

This is the key validation point for the "dimethyl" group.

  • Planarity: The O=C–N plane should be flat (torsion angle near 0° or 180°).

  • Bond Length: The C–N(amide) bond should be significantly shorter (~1.32 Å) than a standard C–N single bond (~1.47 Å), confirming the resonance that complicates the NMR spectrum.

C. Intermolecular Interactions
  • Look for Halogen Bonding : The Chlorine atom often acts as a Lewis acid (σ-hole) interacting with the Carbonyl Oxygen of a neighboring molecule (Cl···O distance < sum of van der Waals radii).[1] This interaction stabilizes the crystal lattice and is a key feature in patenting specific polymorphs.[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Twin Law Warnings Crystal intergrowth (common in rapid precipitation).[1]Re-grow using slower diffusion or switch to MeOH/Ether system.[1]
High R-factor (>10%) Poor crystal quality or thermal motion.[1]Collect data at lower temp (100 K) or cut the crystal to remove defects.[1]
Disordered Methyls Free rotation of N-Me groups even at 100 K.Model with split positions (PART 1 / PART 2) in SHELXL; this is chemically normal.[1]

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

    • Foundational reference for validating small molecule organic structures against known d
  • Müller, P. (2009).[1] Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.[1]

    • The authoritative text on the refinement protocols (SHELXL) mentioned in Phase 2.
  • Desiraju, G. R., et al. (2013).[1] Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[1] Link

    • Supports the interpretation of Cl···O interactions in the solid st
  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley.[1]

    • Provides context on the stability and synthesis of amide intermedi
  • Hooft, R. W. W., et al. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1] Link

    • Standard method for validating absolute structure if chiral impurities were suspected (though this molecule is achiral, the methodology applies to the class).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-chloro-N,N-dimethylpyridazine-3-carboxamide: A Framework for Proactive Safety

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that is inextricably linked to the safety and well-being of our laboratory personnel. The handling of novel o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that is inextricably linked to the safety and well-being of our laboratory personnel. The handling of novel or specialized chemical compounds requires a proactive, rather than reactive, approach to safety. This guide provides an essential operational and safety framework for managing 6-chloro-N,N-dimethylpyridazine-3-carboxamide.

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will adopt a conservative safety posture. This approach is grounded in an analysis of structurally related compounds, namely chlorinated pyridazines, pyridines, and N,N-dimethylcarboxamides. Compounds in these classes are frequently categorized as harmful if swallowed, inhaled, or on contact with skin, and often cause serious skin and eye irritation.[1][2] Therefore, the protocols outlined below are designed to provide a robust shield against potential, uncharacterized hazards, ensuring that we operate well within the boundaries of established laboratory safety standards.

Hazard Assessment & Corresponding Protection Strategy

The molecular structure of 6-chloro-N,N-dimethylpyridazine-3-carboxamide incorporates three key functional groups that inform our safety strategy: a chlorinated pyridazine ring, an amide linkage, and dimethylamine moiety. This combination necessitates a multi-faceted personal protective equipment (PPE) plan that addresses all potential routes of exposure: dermal, ocular, and respiratory.

Our strategy is built on the principle of "As Low As Reasonably Achievable" (ALARA) exposure. Every procedural step and piece of equipment is selected to minimize direct contact and prevent the aerosolization or dispersal of the compound.

Core Personal Protective Equipment (PPE) Mandates

The following table summarizes the mandatory PPE for any procedure involving 6-chloro-N,N-dimethylpyridazine-3-carboxamide. The rationale behind each selection is critical for fostering a deep understanding of our safety culture.

PPE CategoryItem & SpecificationsRationale & Causality
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3]The chlorinated heterocyclic structure suggests a high potential for severe eye irritation.[1][4] Goggles provide a seal against splashes and fine particulates that standard safety glasses do not.
Full-face shield.To be used in addition to goggles during procedures with a high risk of splashing, such as when transferring solutions or handling larger quantities.[3] This protects the entire face from direct contact.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 5 mil).Nitrile offers broad protection against a variety of organic chemicals, including chlorinated compounds.[5][6]
Double-gloving technique.[3]This is a critical risk mitigation strategy. The outer glove bears any initial contamination and can be removed and disposed of immediately after a task, leaving a clean inner glove to protect the user while they doff the rest of their PPE.[7]
Body Protection Flame-retardant laboratory coat with tight-fitting cuffs.Provides a primary barrier against incidental contact and minor spills. Cuffs should be tucked under the inner glove to prevent skin exposure at the wrist.
Impervious, disposable chemical-resistant gown or apron.[5][8]Worn over the lab coat, this provides an essential secondary barrier during weighing, solution preparation, and waste disposal. It prevents the contamination of personal clothing and the lab coat itself.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified chemical fume hood or if there is any risk of aerosol generation. While the compound's volatility is not fully characterized, this measure proactively prevents the inhalation of fine particles.[5][7]

Operational Protocols: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is paramount for ensuring that our protective measures are not compromised.

Pre-Handling and Preparation
  • Designate Work Area: All handling of 6-chloro-N,N-dimethylpyridazine-3-carboxamide must occur in a designated area, preferably within a certified chemical fume hood.[5]

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8][9]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE to minimize movement and potential for cross-contamination.

  • Prepare Waste Streams: Label separate, sealed containers for solid chemical waste, contaminated sharps, and contaminated disposable PPE.

PPE Donning and Doffing Workflows

The order of donning and doffing PPE is a critical control point to prevent cross-contamination. The workflows below illustrate the correct, validated sequences.

G cluster_0 PPE Donning Sequence A 1. Lab Coat & Apron/Gown B 2. N95 Respirator (Perform Seal Check) A->B C 3. Safety Goggles & Face Shield B->C D 4. Inner Pair of Gloves C->D E 5. Outer Pair of Gloves (Over Cuffs) D->E

Figure 1. PPE Donning Sequence.

G cluster_1 PPE Doffing Sequence F 1. Remove Outer Gloves (Contaminated) G 2. Remove Apron/Gown F->G H 3. Remove Face Shield & Goggles G->H I 4. Remove Lab Coat H->I J 5. Remove Inner Gloves I->J K 6. Remove Respirator J->K L 7. Wash Hands Thoroughly K->L

Figure 2. PPE Doffing Sequence.
Safe Handling Procedures
  • Weighing: Always weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the generation of dust.[3]

  • Solution Preparation: Add the solid compound to the solvent slowly to prevent splashing. Keep the container opening pointed away from your breathing zone.

  • Personal Hygiene: Never eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after completing work and removing PPE, even though gloves were worn.[1]

Emergency Response

  • Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. For minor spills within a fume hood, use an absorbent material appropriate for chlorinated organic compounds. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: A Lifecycle Approach to Waste

Proper disposal is the final, critical step in the safe handling of 6-chloro-N,N-dimethylpyridazine-3-carboxamide. All waste is considered hazardous.

  • Contaminated PPE: All disposable PPE (gloves, gowns, respirator) must be placed in a sealed, labeled hazardous waste bag immediately after doffing.

  • Chemical Waste: Unused solid compound and solutions must be disposed of in a designated, sealed container for chlorinated organic waste. Do not mix with other waste streams.

  • Rinsate: Glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected and disposed of as hazardous liquid waste.

The following diagram outlines the decision-making process for waste segregation.

G cluster_2 Waste Disposal Pathway rect_node rect_node Start Generate Waste IsSolid Solid or Liquid? Start->IsSolid IsPPE Chemical or PPE? IsSolid->IsPPE Solid LiquidWaste Container: Chlorinated Liquid Waste IsSolid->LiquidWaste Liquid SolidWaste Container: Chlorinated Solid Waste IsPPE->SolidWaste Chemical PPEWaste Container: Contaminated PPE IsPPE->PPEWaste PPE EHS Dispose via EHS Protocol SolidWaste->EHS LiquidWaste->EHS PPEWaste->EHS

Figure 3. Waste Segregation and Disposal Pathway.

Ultimately, the safe handling of any chemical compound is a direct reflection of the rigor and diligence of the scientist. By internalizing the principles and causality behind these PPE and handling protocols, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. Personal protective equipment for handling Carboxin.
  • BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-6-methyl-3-pyridinecarbonitrile. (2025).
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
  • ChemScene. Safety Data Sheet: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. (2021).
  • Fisher Scientific. SAFETY DATA SHEET: 3-Amino-6-chloro-2-picoline. (2025).
  • Bernardo Ecenarro. The importance of Personal Protective Equipment in the handling of chemicals. (2024).
  • PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine.
  • Santa Cruz Biotechnology, Inc.

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